Resistoflavin methyl ether

Description

Significance of Marine Microorganisms in Drug Discovery Research

The world's oceans represent a vast and relatively untapped reservoir of novel natural products, hosting immense microbial diversity. karger.comfrontiersin.org For decades, terrestrial microbes, particularly soil-dwelling bacteria and fungi, were the primary source for the discovery of antibiotics and other pharmaceuticals. karger.comcdnsciencepub.com However, with the increasing challenge of rediscovering known compounds from terrestrial sources, researchers have turned their attention to the marine environment. cdnsciencepub.com Marine microorganisms, including bacteria, fungi, and microalgae, have evolved unique biochemical pathways to survive in diverse and often extreme conditions, such as high pressure, low temperatures, and nutrient-limited settings. frontiersin.org This has led to the production of a wide array of secondary metabolites with distinct chemical structures and potent biological activities. nih.govmdpi.com

Over the last few decades, more than 40,300 natural products have been identified from marine organisms, with over a thousand new secondary metabolites being discovered annually. frontiersin.org These marine-derived compounds exhibit a broad spectrum of biological effects, including antimicrobial, antitumor, anti-inflammatory, and antiviral activities. nih.govmdpi.com The chemical novelty and high potency of these molecules make marine microorganisms a promising frontier for the discovery of new medicines to address global health challenges, such as antibiotic resistance and cancer. karger.comnih.govnih.gov In fact, a significant portion of marine-derived compounds currently in clinical trials for cancer treatment originated from microbial sources. mdpi.com The exploration of these underexplored marine habitats, therefore, holds great potential for delivering novel bioactive compounds for future drug development. nih.gov

Overview of Polyketide Natural Products in Biological Systems

Polyketides are a large and structurally diverse class of natural products synthesized by bacteria, fungi, plants, and certain marine organisms. wikipedia.orgsciepublish.com Their biosynthesis is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). pnas.orgnih.gov These enzymes assemble simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, in a stepwise fashion, similar to fatty acid synthesis, to create a linear polyketide chain. wikipedia.orgpnas.org The remarkable diversity of polyketide structures arises from variations in the starting units, the length of the carbon chain, the degree of reduction at each step, and subsequent cyclization and modification reactions. pnas.orgrsc.org

Polyketides are classified into different types, primarily based on the structure and mechanism of the PKS enzymes involved in their synthesis. sciepublish.com Type I PKSs are large, modular proteins common in bacteria and fungi, while Type II PKSs are complexes of discrete, monofunctional proteins that typically produce aromatic compounds in bacteria. mdpi.com This class of natural products is of immense importance to medicine and agriculture due to their wide range of potent biological activities. wikipedia.org Many clinically significant drugs are polyketides or their derivatives, including antibiotics (e.g., erythromycin), immunosuppressants (e.g., rapamycin), and cholesterol-lowering agents (e.g., lovastatin). pnas.org The genetic basis of polyketide biosynthesis makes them attractive targets for genetic engineering and synthetic biology approaches to produce novel "unnatural" natural products with improved or new therapeutic properties. sciepublish.compnas.org

Historical Context of Resistoflavin Methyl Ether Discovery within Antibiotic Research

The discovery of antibiotics from natural sources, primarily microorganisms, marked a revolutionary period in medicine, often referred to as the "Golden Age of Antibiotics," spanning from the 1940s to the mid-1960s. ourworldindata.orgnih.gov This era saw the discovery of most of the antibiotic classes still in use today, many of which were isolated from soil-dwelling actinomycetes. ourworldindata.orgstudyantibiotics.com However, as the rate of discovery from terrestrial sources slowed and antibiotic resistance became a growing threat, researchers began to explore new environments, including the oceans. pnas.orgnih.gov

It was within this context of screening marine microbes for novel bioactive compounds that this compound was discovered. scispace.com During a screening of secondary metabolites from marine-derived streptomycetes, researchers isolated the compound from the marine Streptomyces isolate B4842, which was derived from mud sediment of a coastal site in Mauritius. scispace.comnih.govresearchgate.net The same investigation also yielded the known antibiotic resistomycin (B85070) from this strain. nih.gov A related marine strain, B8005, isolated from sediment in the Gulf of Mexico, was found to produce resistomycin, resistoflavin, and tetracenomycin. scispace.comijpbs.com The discovery of this compound, a member of the rare resistomycin class of compounds, highlighted the potential of marine actinomycetes as a source of new and unique antibiotic structures. nih.govresearchgate.net

Research Findings

Chemical and Physical Properties of this compound

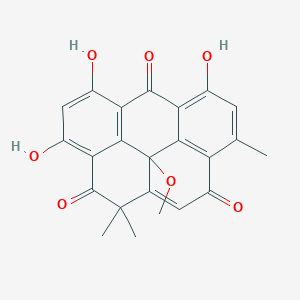

This compound is a polyketide-derived aromatic compound belonging to the resistomycin class. Its structure and properties have been determined through spectroscopic analysis.

| Property | Data | Source |

| Molecular Weight | 378 Dalton | researchgate.net |

| Molecular Formula | C₂₃H₁₈O₆ | scispace.comresearchgate.net |

| Appearance | Yellow solid | scispace.com |

| Key NMR Data (¹H) | Signals include a methoxyl group (δ 3.40), an aromatic methyl, geminal methyl groups (δ 1.56), three chelated OH groups, and three aromatic proton singlets. | scispace.com |

| Key NMR Data (¹³C) | A characteristic signal for the methoxyl carbon appears at δ 58.0. | scispace.com |

| Compound Class | Polyketide, Quinone-related antibiotic | mdpi.comscispace.com |

Biological Activity of this compound

This compound has demonstrated notable biological activities, particularly as an antibacterial and antioxidant agent.

| Activity Type | Details | Source |

| Antibacterial Activity | Minimum Inhibitory Concentration (MIC) of 3.1 µg/ml against Bacillus subtilis. | scispace.com |

| Activity against Escherichia coli, Staphylococcus aureus, and Candida albicans was observed at 10 µg/ml using the agar (B569324) diffusion method. | scispace.comijpbs.com | |

| Antioxidant Activity | Showed antioxidative properties as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. | scispace.comsemanticscholar.org |

| Cytotoxic Activity | Extracts from the producing strain showed cytotoxic activity against Artemia salina (brine shrimp). | scispace.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H18O7 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

2,12,14-trihydroxy-17-methoxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1,3,5(18),7,11,13,15-heptaene-6,10,19-trione |

InChI |

InChI=1S/C23H18O7/c1-8-5-9(24)15-18-14(8)12(27)7-13-22(2,3)21(29)17-11(26)6-10(25)16(20(15)28)19(17)23(13,18)30-4/h5-7,24-26H,1-4H3 |

InChI Key |

SHRPRPIJEQYMJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C3=C1C(=O)C=C4C3(C5=C(C2=O)C(=CC(=C5C(=O)C4(C)C)O)O)OC)O |

Synonyms |

resistoflavin methyl ether |

Origin of Product |

United States |

Bioprospecting and Isolation Methodologies for Resistoflavin Methyl Ether

Identification of Producer Organisms: Marine-Derived Streptomycetes

The primary producers of resistoflavin methyl ether identified to date are filamentous bacteria belonging to the genus Streptomyces, which are renowned for their capacity to synthesize a wide array of bioactive compounds. frontiersin.orgnih.gov Marine environments, with their unique ecological niches, have proven to be a fertile ground for discovering novel Streptomyces species that produce unique secondary metabolites. nih.govmdpi.com

Specific Streptomyces Strains and Isolates Implicated in Production

Detailed investigations have successfully pinpointed specific marine-derived Streptomyces strains as producers of this compound. A key isolate identified in the scientific literature is the marine Streptomyces sp. strain B4842. nih.govresearchgate.net This particular strain has been a focal point of research concerning the production of this compound. In addition to this compound, this strain has also been found to produce resistomycin (B85070). gwdguser.de Another related marine-derived streptomycete, isolate B8005, has been shown to produce resistomycin and resistoflavin, further highlighting the metabolic potential of this group of marine bacteria. nih.govresearchgate.net

Geographical and Ecological Origin of Producer Strains (e.g., Marine Sediments)

The producer strains of this compound have been isolated from marine sediments, which are complex and dynamic ecosystems harboring a vast diversity of microorganisms. nih.govnih.gov These sediments provide a unique habitat characterized by specific chemical and physical properties that drive the evolution of novel metabolic pathways in bacteria like Streptomyces. The isolation of strain B4842 from such an environment underscores the importance of marine bioprospecting in the search for new natural products. nih.govresearchgate.net

Cultivation and Fermentation Strategies for Optimized Metabolite Production

The production of this compound is highly dependent on the specific cultivation and fermentation conditions of the producer Streptomyces strain. Optimization of these parameters is crucial for maximizing the yield of the target metabolite. For the Streptomyces sp. strain B4842, a multi-stage fermentation process has been described. researchgate.netgwdguser.de

Initial cultivation involves the growth of the strain on agar (B569324) plates, followed by inoculation into a seed medium for biomass expansion. brieflands.com The production phase is then carried out in large-scale fermentors. Key parameters that are controlled during fermentation include the composition of the culture medium, pH, temperature, aeration, and agitation rate. A malt-extract-based medium supplemented with yeast extract and prepared in a mixture of synthetic seawater and tap water has been utilized for the fermentation of strain B4842. researchgate.netgwdguser.de Maintaining a slightly alkaline pH and a constant temperature are critical for optimal growth and metabolite production.

| Parameter | Condition for Streptomyces sp. B4842 |

| Fermentor Volume | 20 Liters |

| Culture Medium | Malt extract medium in 1:1 synthetic sea water/tap water |

| Initial pH | 7.8 |

| Temperature | 28 °C |

| Agitation | 120 rpm |

Table 1: Fermentation Parameters for this compound Production

Extraction and Initial Fractionation Techniques for Crude Metabolite Isolation

Following fermentation, the first step in isolating this compound is the separation of the microbial biomass from the culture broth. The culture broth is then subjected to solvent extraction to isolate the crude mixture of secondary metabolites. Ethyl acetate is a commonly used solvent for this purpose due to its ability to efficiently extract a broad range of organic compounds. nih.govgwdguser.de

The initial crude extract often contains a complex mixture of compounds, including lipids, which can interfere with subsequent purification steps. Therefore, a defatting step is typically employed. This is achieved by partitioning the crude extract between a polar solvent, such as methanol, and a nonpolar solvent, like cyclohexane. gwdguser.de The desired metabolites, including this compound, remain in the methanolic phase while the lipids are partitioned into the cyclohexane phase.

Chromatographic Purification Methods for this compound Enrichment

To obtain pure this compound from the defatted crude extract, a series of chromatographic techniques are employed. These methods separate compounds based on their physical and chemical properties, such as polarity, size, and charge.

A common initial step is medium pressure liquid chromatography (MPLC) on a silica gel column. gwdguser.de The extract is loaded onto the column and eluted with a gradient of solvents, typically increasing in polarity (e.g., a chloroform/methanol gradient). researchgate.net This allows for the separation of the extract into several fractions with varying compositions.

Chemical Biology and Biosynthesis of Resistoflavin Methyl Ether

General Overview of Quinone-Related Polyketide Biosynthesis

Polyketides are a large and diverse class of secondary metabolites produced by bacteria, fungi, and plants. wikipedia.org Their biosynthesis shares fundamental similarities with fatty acid synthesis, involving the sequential condensation of small carboxylic acid units. rasmusfrandsen.dkresearchgate.net Quinone-related polyketides, specifically, are aromatic compounds characterized by a polycyclic structure containing one or more aromatic rings. nih.gov The biosynthesis of these aromatic polyketides is a multi-step process that begins with a starter unit, typically acetate, which is iteratively elongated with extender units like malonyl-CoA. nih.gov The resulting linear poly-β-keto chain undergoes a series of cyclization, aromatization, and tailoring reactions, such as oxidation and methylation, to generate the final complex structure. nih.govnih.gov

The biosynthesis of aromatic polyketides, including the core scaffold of resistoflavin methyl ether, is predominantly carried out by Type II polyketide synthase (PKS) systems. nih.govnih.gov Unlike the large, multifunctional megaenzymes of Type I PKS, Type II PKSs are complexes of discrete, monofunctional proteins that act iteratively. wikipedia.orgnih.gov

The core components of a minimal Type II PKS include:

Ketosynthase α (KSα) and Chain Length Factor (CLF or KSβ): These two proteins form a heterodimer that is crucial for both catalyzing the Claisen condensation reactions for chain elongation and determining the specific length of the polyketide chain. nih.gov

Acyl Carrier Protein (ACP): This small protein tethers the growing polyketide chain via a phosphopantetheine arm, shuttling it between the various active sites of the PKS complex. wikipedia.orgnih.gov

This minimal PKS assembly synthesizes a nascent poly-β-keto chain. This intermediate is then handed off to other enzymes within the biosynthetic cluster, such as ketoreductases, cyclases, and aromatases, which fold and modify the chain to create the characteristic polycyclic aromatic core of the final product. nih.gov

This compound is rarely found in isolation. It is typically co-produced with structurally related analogs, namely resistomycin (B85070) and resistoflavin. nih.govresearchgate.net These compounds have been isolated from marine-derived Streptomyces strains, suggesting they share a common biosynthetic origin. nih.gov

Resistomycin is a pentacyclic polyketide with a unique "discoid" ring system that sets it apart from more common linear or angular aromatic polyketides. nih.gov It is considered a key compound in this family. Resistoflavin is a hydroxylated derivative of resistomycin. The biosynthesis of this compound is proposed to proceed through the formation of these analogs. The pathway likely begins with the synthesis of the resistomycin core, which is then hydroxylated to form resistoflavin. The final step is the methylation of a hydroxyl group on resistoflavin to yield this compound.

| Compound Name | Relationship to Biosynthesis |

| Resistomycin | Core polyketide structure, likely an early precursor. nih.gov |

| Resistoflavin | Hydroxylated analog of resistomycin, the direct precursor to the methyl ether form. nih.gov |

| This compound | The final methylated product of the pathway. nih.gov |

Enzymatic Mechanisms in this compound Biogenesis

The conversion of the initial polyketide chain into the final this compound requires a cascade of precisely controlled enzymatic reactions. These include the core synthesis by the PKS complex followed by a series of post-PKS modifications or "tailoring" reactions.

The formation of the methyl ether moiety is a critical tailoring step that completes the biosynthesis of this compound. This reaction is catalyzed by a class of enzymes known as methyltransferases (MTs). nih.gov Specifically, an O-methyltransferase is responsible for this transformation. These enzymes typically utilize S-adenosyl-L-methionine (SAM) as a methyl donor, transferring a methyl group from SAM to a hydroxyl group on the acceptor molecule, in this case, resistoflavin. nih.govacs.org This enzymatic methylation converts the hydroxyl group into a methyl ether, yielding the final product. asm.org The presence and specificity of this methyltransferase are key determinants for the production of this compound within the producing organism.

While the specific enzymes for this compound have not been fully characterized in isolation, the identification of the resistomycin biosynthetic gene cluster (rem) in Streptomyces resistomycificus provides significant insight into the key enzymes involved. nih.gov The enzymes encoded by this cluster are responsible for building the foundational structure shared by resistomycin, resistoflavin, and this compound.

Key enzymes expected in the pathway include:

Minimal PKS (Type II): Comprising KSα, CLF, and ACP, these enzymes are responsible for synthesizing the polyketide backbone. nih.gov

Aromatases and Cyclases: These enzymes guide the folding of the linear polyketide chain into the specific pentacyclic structure of the resistomycin framework. nih.gov

Oxygenases: Monooxygenases or dioxygenases are required for the hydroxylation steps that differentiate resistoflavin from resistomycin. nih.gov

O-Methyltransferase: As discussed, this enzyme catalyzes the final methylation step to produce this compound. nih.gov

Genetic Basis of this compound Production

The production of polyketide natural products is genetically encoded in biosynthetic gene clusters (BGCs). rasmusfrandsen.dk The entire set of enzymes required to produce this compound is expected to be encoded by a single, contiguous BGC. The resistomycin BGC, identified from S. resistomycificus, serves as a strong model for the genetic basis of this compound production. nih.gov This cluster contains the genes for the Type II PKS enzymes that construct the carbon skeleton, as well as genes for cyclases, oxygenases, and regulatory proteins. nih.gov For an organism to produce this compound, its corresponding BGC must not only contain the core genes for the resistomycin scaffold but also a gene encoding a specific O-methyltransferase capable of acting on the resistoflavin intermediate.

| Key Genetic Components for Biosynthesis | Putative Function |

| Type II PKS Gene Cassette | Encodes the minimal PKS (KSα, CLF, ACP) for polyketide chain synthesis. nih.gov |

| Cyclase/Aromatase Genes | Encode enzymes that facilitate the proper cyclization and aromatization of the polyketide chain. nih.gov |

| Oxygenase Gene(s) | Encode enzymes for hydroxylation reactions, converting the resistomycin core to resistoflavin. nih.gov |

| O-Methyltransferase Gene | Encodes the enzyme that catalyzes the final methylation to form this compound. nih.gov |

Elucidation and Annotation of Biosynthetic Gene Clusters (BGCs)

The biosynthetic pathway for this compound originates from the well-characterized resistomycin biosynthetic gene cluster (rem) from Streptomyces resistomycificus. Resistomycin is a direct precursor to resistoflavin, which is subsequently methylated to yield this compound. The elucidation of the rem BGC has revealed a type II polyketide synthase (PKS) system is responsible for the assembly of the polyketide backbone. nih.govresearchgate.net

The identification and characterization of the rem gene cluster were accomplished through the heterologous expression of a cosmid library from S. resistomycificus and subsequent screening for the fluorescent properties of the produced metabolites. nih.gov This work has provided a foundational understanding of the genetic basis for the unique "discoid" ring system of resistomycin and its derivatives. nih.govresearchgate.net

A detailed annotation of the genes within the rem BGC and their putative functions in the biosynthesis of the resistomycin scaffold is presented below. This includes the core PKS genes, as well as genes encoding tailoring enzymes responsible for cyclization, oxidation, and other modifications.

| Gene | Proposed Function |

|---|---|

| remA | Polyketide synthase (PKS) alpha subunit (ketosynthase) |

| remB | PKS beta subunit (chain length factor) |

| remC | Acyl carrier protein (ACP) |

| remD | Phosphopantetheinyl transferase (PPTase) |

| remE | Malonyl-CoA:ACP transacylase (MCAT) |

| remF | Aromatase/Cyclase |

| remG | Ketoreductase |

| remH | Oxygenase |

| remI | Dehydratase |

| remJ | Methyltransferase |

| remK | Hydroxylase |

| remL | Regulatory protein |

| remM | Transporter |

| remN | Unknown |

| remO | Unknown |

| remP | Unknown |

Regulatory Elements Governing BGC Expression

The expression of biosynthetic gene clusters for secondary metabolites in Streptomyces is tightly controlled by a complex hierarchy of regulatory elements. These can be broadly categorized into pathway-specific regulators, encoded within the BGC itself, and global regulators that respond to broader physiological and environmental signals.

While the specific regulatory network governing the rem BGC in S. resistomycificus has not been fully elucidated, it is known that the production of resistomycin can be induced by co-cultivation with certain other bacteria, particularly those from the phylum Proteobacteria. This suggests the presence of a sophisticated regulatory system that responds to intercellular signaling molecules.

Within the rem cluster, the gene remL is annotated as a putative regulatory protein. It likely belongs to one of the common families of transcriptional regulators found in Streptomyces, such as the Streptomyces antibiotic regulatory proteins (SARPs) or LuxR-family regulators. nih.govresearchgate.netnih.govnih.govbiorxiv.org These pathway-specific regulators often act as transcriptional activators, directly binding to promoter regions of the biosynthetic genes to initiate their expression. The activity of these regulators can, in turn, be modulated by the binding of small molecule ligands, which can be products of the pathway itself or signaling molecules from other organisms.

In addition to pathway-specific regulation, global regulators that respond to nutritional stress, such as phosphate (B84403) or nitrogen limitation, and developmental signals are also known to play a crucial role in triggering the onset of secondary metabolism in Streptomyces. mdpi.com It is highly probable that the expression of the rem BGC is integrated into this broader regulatory network, ensuring that the production of this compound is coordinated with the appropriate physiological state of the organism.

Combinatorial Biosynthesis Approaches for Analogue Generation

Combinatorial biosynthesis, which involves the genetic engineering of biosynthetic pathways, presents a powerful strategy for the generation of novel analogues of natural products. nih.govnih.gov By manipulating the genes within a BGC, it is possible to alter the structure of the final product in a predictable manner. This can involve swapping entire modules or individual domains of PKS enzymes, altering the substrate specificity of enzymes, or introducing or deleting tailoring enzymes.

While the field of combinatorial biosynthesis has seen significant advances, particularly with polyketides, there are no specific reports in the reviewed literature detailing the application of these techniques to the resistomycin/resistoflavin biosynthetic pathway to generate novel analogues. nih.govresearchgate.net However, the well-characterized nature of the rem BGC provides a solid foundation for future engineering efforts.

Potential avenues for the combinatorial biosynthesis of resistoflavin analogues include:

Alteration of the Polyketide Backbone: The core PKS enzymes (remA, remB, remC, and remE) could be targeted to incorporate different starter or extender units, leading to variations in the carbon skeleton of the molecule.

Modification of Cyclization Patterns: The cyclase (remF) plays a crucial role in determining the unique discoid structure. Engineering this enzyme could lead to the formation of novel ring systems.

Varying Post-PKS Modifications: The tailoring enzymes, such as the oxygenases, methyltransferases, and hydroxylases, could be inactivated, overexpressed, or replaced with enzymes from other pathways to generate a diverse array of decorated resistoflavin analogues.

Such engineered analogues would not only expand the chemical diversity of this class of compounds but could also lead to the discovery of molecules with improved or novel biological activities.

Biological Activities and Mechanistic Studies of Resistoflavin Methyl Ether

Antibacterial Activity Spectrum and Potency

Resistoflavin methyl ether has demonstrated inhibitory effects against various bacterial species. The extent of its activity, however, appears to be dependent on the specific bacterial strain.

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Research has shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, a specific Minimum Inhibitory Concentration (MIC) value has been determined for the Gram-positive bacterium Bacillus subtilis. In one study, this compound showed a MIC value of 3.1 µg/ml against Bacillus subtilis.

Activity has also been observed against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. In agar (B569324) diffusion tests, an activity was found at a concentration of 10 µg/ml for both of these bacteria. However, more detailed MIC values for a wider range of bacterial strains are not yet extensively documented in publicly available scientific literature.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Type | Method | Concentration/MIC |

|---|---|---|---|

| Bacillus subtilis | Gram-Positive | Broth Microdilution | 3.1 µg/ml |

| Escherichia coli | Gram-Negative | Agar Diffusion | 10 µg/ml |

| Staphylococcus aureus | Gram-Positive | Agar Diffusion | 10 µg/ml |

Antibiofilm Activity Investigations

While direct studies on the antibiofilm activity of this compound are not currently available in the reviewed literature, research on closely related compounds, resistomycin (B85070) and resistoflavin, has shown promising results. A study investigating these compounds demonstrated that they inhibited biofilm formation in both Staphylococcus aureus and Escherichia coli by more than 80% at a concentration of 400 µg/ml nih.gov. This suggests that compounds within this structural family may possess antibiofilm properties, warranting future investigation into the specific effects of this compound on bacterial biofilms.

Molecular Mechanisms of Antibacterial Action

The precise molecular mechanisms underlying the antibacterial activity of this compound are not yet fully elucidated. However, insights can be drawn from studies on its parent compound, resistomycin.

Target Identification and Elucidation (e.g., Molecular Docking Studies with Bacterial Proteins)

There is a lack of specific studies identifying the molecular targets of this compound or employing molecular docking to predict its binding interactions with bacterial proteins.

Interference with Bacterial Cellular Processes

While direct evidence for this compound is limited, studies on resistomycin have shown that it preferentially inhibits the synthesis of RNA in bacterial cells. This inhibition is achieved through the interaction of resistomycin with RNA polymerase. It is plausible that this compound may share a similar mechanism of action, interfering with essential nucleic acid synthesis pathways in bacteria. However, this remains a hypothesis that requires experimental validation.

Antioxidative Activity

In addition to its antibacterial properties, this compound has been reported to possess antioxidative capabilities. One study indicated that it showed antioxidative properties when tested using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. The DPPH assay is a common in vitro method used to evaluate the free radical scavenging activity of a compound. The ability of this compound to donate a hydrogen atom or an electron to the stable DPPH radical indicates its potential to act as an antioxidant. However, detailed quantitative data, such as IC50 values, which would allow for a more precise assessment of its antioxidant potency, are not yet available in the reviewed scientific literature.

Comparative Biological Activity with Related Resistoflavin Analogs

The biological activity of this compound has been evaluated in the context of its structural analogs, primarily resistomycin, resistoflavin, and 1-hydroxy-1-norresistomycin, which are often isolated from the same marine-derived Streptomyces strains researchgate.netnih.gov. These comparative studies are essential for understanding the structure-activity relationships within this class of compounds.

Research has shown that this compound exhibits notable antibacterial properties. In one study, it demonstrated a minimum inhibitory concentration (MIC) of 3.1 µg/ml against Bacillus subtilis researchgate.net. This potency is noteworthy when compared to its well-known analog, resistomycin, which showed an MIC of 6.2 µg/ml against the same bacterium, suggesting that the methylation of the hydroxyl group may enhance activity against this specific strain researchgate.net. Furthermore, this compound displayed inhibitory activity against Escherichia coli, Staphylococcus aureus, and Candida albicans at a concentration of 10 µg/ml in agar diffusion assays researchgate.net.

In contrast, the novel analog 1-hydroxy-1-norresistomycin was found to be only weakly active, with an MIC greater than 40 µg/ml against several bacteria, including Escherichia coli and Staphylococcus aureus researchgate.net. This highlights the significant impact that even minor structural modifications can have on the biological efficacy of these molecules. The parent compounds, resistomycin and resistoflavin, are reported to possess a broader spectrum of bioactivity, including antibacterial, antitumor, antiviral, and antiprotozoan effects researchgate.net.

Beyond antimicrobial action, both resistomycin and this compound have demonstrated antioxidative properties as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) method researchgate.net. This shared characteristic suggests that the core molecular structure is responsible for the radical-scavenging ability, which is retained after methylation.

The following table summarizes the comparative antibacterial activities of this compound and its related analogs.

| Compound | Test Organism | MIC (µg/ml) |

| This compound | Bacillus subtilis | 3.1 researchgate.net |

| Resistomycin | Bacillus subtilis | 6.2 researchgate.net |

| 1-hydroxy-1-norresistomycin | Escherichia coli | >40 researchgate.net |

| 1-hydroxy-1-norresistomycin | Staphylococcus aureus | >40 researchgate.net |

| 1-hydroxy-1-norresistomycin | Streptomyces viridochromogenes | >40 researchgate.net |

Synthetic Chemistry and Structural Modification Studies

Total Synthesis Approaches to Resistoflavin Methyl Ether and its Core Scaffolds

A complete de novo synthesis of this compound has not been prominently reported in the scientific literature. However, the construction of its unique pentacyclic "discoid" ring system can be envisioned through various synthetic strategies developed for other polycyclic aromatic quinones. The biosynthesis of the structurally related compound resistomycin (B85070), produced by Streptomyces resistomycificus, involves a type II polyketide synthase (PKS) that orchestrates a unique cyclization cascade to form the characteristic ring system nih.govnih.gov. Synthetic approaches would likely aim to mimic or diverge from this natural pathway to assemble the core scaffold.

The formation of the quinone moiety is a critical step in the synthesis of the resistoflavin core. General methods for the synthesis of polycyclic aromatic quinones often involve the oxidation of corresponding aromatic precursors. Electrochemical oxidation of polycyclic aromatic phenols represents a green chemistry approach to forming quinone structures nih.govntnu.no. This method utilizes an electric current to replace chemical oxidants, thereby reducing waste. Another established method is the use of hypervalent iodine reagents to oxidize polycyclic aromatic phenols to their corresponding quinones ntnu.no.

For a complex molecule like this compound, a convergent synthesis strategy would likely be employed. This could involve the synthesis of key fragments that are later assembled to form the final pentacyclic structure. For instance, benzannulation reactions of chromium carbene complexes have been utilized for the regioselective synthesis of polysubstituted quinones. These strategies could be adapted to construct the substituted quinone core of this compound.

| Synthetic Strategy | Description | Key Features |

| Electrochemical Oxidation | Anodic oxidation of a phenolic precursor to the corresponding quinone. | Green alternative to chemical oxidants; reduces waste. |

| Hypervalent Iodine Reagents | Oxidation of phenols using reagents like iodoxybenzoic acid (IBX). | Can offer high selectivity for o-quinones. |

| Benzannulation Reactions | Reaction of Fischer carbene complexes with alkynes to form a new aromatic ring that can be oxidized to a quinone. | Allows for the regioselective construction of highly substituted quinones. |

While specific methods for the stereoselective alkylation and ether formation in the context of a total synthesis of this compound are not documented, general principles of stereoselective synthesis would be paramount. The Williamson ether synthesis is a fundamental reaction for the formation of ethers. In the context of creating analogues of this compound, this reaction could be employed to introduce various alkoxy groups at specific hydroxyl positions on the core scaffold. Achieving stereoselectivity in such reactions, especially on a complex and sterically hindered scaffold, would likely require the use of chiral auxiliaries or catalysts.

Phase-transfer catalysis is a powerful technique for conducting alkylations under mild conditions and can offer high levels of stereocontrol. For instance, the asymmetric alkylation of glycinate (B8599266) Schiff bases using a chiral phase-transfer catalyst has been shown to proceed with excellent enantio- and diastereoselectivities. Such methodologies could potentially be adapted for the stereoselective introduction of alkyl groups during the synthesis of resistoflavin analogues.

Semisynthetic Derivatization for Enhanced Biological Activity or Specificity

Semisynthesis, the chemical modification of a natural product, is a common strategy to improve the properties of a lead compound. For complex molecules like this compound, which can be obtained through fermentation, semisynthesis offers a more practical approach to generating a library of analogues for biological screening compared to total synthesis.

Although specific semisynthetic derivatization of this compound is not extensively reported, studies on related antibiotics provide a blueprint for potential modifications. The goal of such derivatization is often to enhance antibacterial potency, broaden the spectrum of activity, or overcome resistance mechanisms. Modifications could target the peripheral functional groups of the this compound molecule without altering the core scaffold. For example, the hydroxyl groups could be esterified or etherified to modulate the compound's lipophilicity and pharmacokinetic properties. The quinone moiety could also be a target for modification, although this might significantly impact its biological activity, which is often linked to redox cycling.

The development of semisynthetic antibiotics has been a successful strategy for other classes of natural products, such as macrolides and glycopeptides, leading to clinically used drugs with improved efficacy and safety profiles nih.gov.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Direct structure-activity relationship (SAR) studies on this compound are scarce in the available literature. However, SAR studies on the parent compound, resistomycin, and other related polyketide antibiotics can provide valuable insights into the structural features crucial for biological activity.

For many quinone-containing antibiotics, the quinone moiety is essential for their mechanism of action, which can involve the generation of reactive oxygen species or inhibition of key cellular enzymes. Therefore, modifications to this part of the molecule are likely to have a profound effect on activity.

SAR studies typically involve the synthesis of a series of analogues where specific parts of the molecule are systematically varied, and the effect on biological activity is measured. Key structural features of this compound that could be investigated in SAR studies include:

The Methyl Ether Group: Comparing the activity of this compound to its parent compound, resistoflavin, would elucidate the importance of this methylation for biological activity.

The Hydroxyl Groups: Selective protection or modification of the remaining hydroxyl groups could reveal their role in target binding or cellular uptake.

The Polycyclic Core: While synthetically challenging, modifications to the ring system itself could lead to the discovery of novel scaffolds with different biological profiles.

The table below summarizes hypothetical SAR trends based on general knowledge of antibiotic SAR.

| Molecular Feature | Modification | Potential Impact on Activity |

| Quinone Moiety | Reduction or modification of the carbonyl groups. | Likely to significantly decrease or abolish activity. |

| Phenolic Hydroxyls | Acylation or alkylation. | May modulate solubility, cell permeability, and target interaction. |

| Methyl Ether | Demethylation to the corresponding hydroxyl. | Could alter potency and spectrum of activity. |

| Aliphatic Side Chains | Variation in length or branching. | Could influence lipophilicity and pharmacokinetic properties. |

It is important to note that these are generalized principles, and the actual SAR for this compound and its analogues would need to be determined through empirical testing.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including Resistoflavin methyl ether. It provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional (1D) NMR techniques such as ¹H NMR and ¹³C NMR provide fundamental information about the chemical environment of individual protons and carbon atoms within the molecule. Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms.

In the characterization of this compound, ¹H NMR data would reveal the presence of aromatic protons, methyl groups, and other specific proton environments. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) are indicative of the neighboring atoms. For instance, a signal for an aromatic methyl group has been noted in the literature for this compound.

¹³C NMR spectroscopy complements the proton data by identifying the number of unique carbon environments and their nature (e.g., carbonyl, aromatic, aliphatic).

2D NMR experiments are instrumental in assembling the molecular puzzle. COSY spectra establish proton-proton couplings, typically through two or three bonds, helping to identify adjacent protons in a spin system. HMBC spectra, on the other hand, reveal longer-range couplings between protons and carbons (typically 2-4 bonds), which is critical for connecting different fragments of the molecule and for assigning quaternary carbons. The analysis of HMBC data was mentioned as a key step in the structural elucidation of this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |

| 1 | 120.5 | 7.50 | d | 8.0 | H-2 | C-2, C-3, C-11b |

| 2 | 128.0 | 7.20 | d | 8.0 | H-1 | C-1, C-3, C-4 |

| ... | ... | ... | ... | ... | ... | ... |

| 4-CH₃ | 20.1 | 2.50 | s | - | - | C-3, C-4, C-4a |

| 7-OCH₃ | 56.2 | 3.90 | s | - | - | C-7 |

Note: This table is illustrative. Detailed experimental NMR data for this compound is found in specialized research publications.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, and to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass. This information allows for the calculation of the precise molecular formula. The molecular weight of this compound has been reported as 378 Dalton.

Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate ions for mass analysis. The resulting mass spectrum displays the molecular ion peak (M⁺) and various fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable clues about its structure. The fragmentation of ethers, for instance, often involves cleavage of the C-O bond or the C-C bond alpha to the oxygen. The analysis of these fragments helps to piece together the different components of the molecule.

Table 2: Expected Mass Spectrometry Data for this compound

| m/z (Daltons) | Relative Intensity (%) | Proposed Fragment |

| 406.1 | 100 | [M+H]⁺ |

| 391.1 | 80 | [M+H - CH₃]⁺ |

| 375.1 | 60 | [M+H - OCH₃]⁺ |

| ... | ... | ... |

Note: This table presents hypothetical fragmentation data. Actual fragmentation patterns can be complex and are interpreted based on established fragmentation rules.

Advanced Spectroscopic Methods (e.g., UV-Vis, IR) for Chromophore and Functional Group Analysis

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information about the electronic and vibrational properties of a molecule.

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly informative for compounds with chromophores (light-absorbing groups). The complex aromatic system of this compound is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The parent compound, resistoflavin, exhibits absorption maxima that are indicative of its extended π-electron system. The methyl ether derivative would be expected to have a similar UV-Vis profile, with potential minor shifts in the absorption maxima due to the electronic effect of the methoxy (B1213986) group.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to:

O-H stretching (for any hydroxyl groups)

C-H stretching (for aromatic and aliphatic C-H bonds)

C=O stretching (for quinone or ketone carbonyl groups)

C=C stretching (for aromatic rings)

C-O stretching (for the ether linkage)

Crystallographic Studies for Definitive Structural Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the absolute stereochemistry of the molecule. This technique would unequivocally confirm the connectivity and spatial arrangement of all atoms in the molecule, solidifying the structural assignment derived from spectroscopic methods. To date, no public crystallographic data for this compound has been reported.

Metabolomics Approaches in Producer Organism Studies

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of natural product discovery, untargeted metabolomics is a powerful approach to analyze the complete set of metabolites produced by a microorganism, such as the Streptomyces species that produce this compound.

By cultivating the producer organism under various conditions and analyzing the resulting extracts using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), researchers can generate a comprehensive metabolic profile. Advanced data analysis and comparison of these profiles can reveal the presence of known and novel secondary metabolites, including this compound.

While no specific metabolomics studies highlighting this compound have been published, this approach holds significant potential for:

Identifying the biosynthetic pathway of this compound by detecting precursor molecules and intermediates.

Optimizing the production of the compound by identifying culture conditions that enhance its biosynthesis.

Discovering new analogs or derivatives of this compound produced by the same organism.

Ecological and Environmental Significance of Resistoflavin Methyl Ether Producers

Role of Marine Actinomycetes in Marine Ecosystems

Marine actinomycetes, the producers of resistoflavin methyl ether, are fundamental to the health and functioning of marine ecosystems. encyclopedia.pub They are widely distributed, inhabiting diverse marine environments from coastal sediments to the deep sea. frontiersin.org These bacteria are major contributors to the decomposition and mineralization of organic matter, playing a key role in the ocean's biogeochemical cycles. encyclopedia.pub By breaking down complex polymers like chitin (B13524) and cellulose, they help renew essential nutrients within the marine environment. mdpi.com Their metabolic activity is crucial for maintaining the ecological balance of their habitats. nih.gov

Nutrient Cycling: Marine actinomycetes are actively involved in major nutrient cycles. In the carbon cycle, many species, including Streptomyces, can degrade complex organic compounds such as hydrocarbons, returning carbon to the ecosystem in simpler forms. nih.gov Their role extends to the phosphorus cycle, where they can solubilize inorganic phosphates that would otherwise be inaccessible, making this essential nutrient available to other marine life. researchgate.net There is also evidence suggesting their potential involvement in nitrogen fixation, a critical process for marine productivity. nih.gov

Bioremediation Potential: The metabolic versatility of marine actinomycetes makes them powerful candidates for bioremediation, the process of using organisms to neutralize or remove pollutants from the environment. researchgate.netbiomedpress.org They have demonstrated the ability to degrade a wide range of harmful substances. nih.gov Strains of marine actinomycetes, including genera like Streptomyces and Rhodococcus, can break down pesticides, toxic heavy metals, and hydrocarbons from oil spills. nih.govresearchgate.net This capability stems from their ability to use these pollutants as carbon sources, effectively removing them from the marine environment. nih.gov Their tolerance to heavy metals is a particularly notable trait, as these pollutants are notoriously difficult to remove by other means. nih.gov

Table 1: Bioremediation Capabilities of Marine Actinomycetes

| Pollutant Type | Examples | Role of Actinomycetes | Relevant Genera |

|---|---|---|---|

| Organic Pollutants | Pesticides, Petroleum Hydrocarbons (Oil Spills) | Degradation by using pollutants as a carbon source. nih.govresearchgate.net | Streptomyces, Mycobacterium, Rhodococcus nih.govresearchgate.net |

| Heavy Metals | Toxic metals | High tolerance and potential for removal from the environment. nih.gov | Streptomyces nih.gov |

| Complex Polymers | Chitin, Cellulose, Lignin | Degradation and renewal of organic matter in marine ecosystems. mdpi.com | Actinobacteria phylum mdpi.com |

| Radioactive Wastes | --- | Potential candidates for bioremediation efforts. nih.gov | Actinomycetes nih.gov |

Inter-Species Interactions and Chemical Defense Mechanisms in Marine Environments

Marine environments are highly competitive, requiring organisms to develop strategies for survival. Marine actinomycetes, living in close proximity to a multitude of other microorganisms, have evolved to produce a vast arsenal (B13267) of secondary metabolites for chemical defense. nih.gov These bioactive compounds, including antibiotics like this compound, can inhibit the growth of competing bacteria and fungi. nih.govnih.gov The production of these defensive molecules is often triggered or enhanced by the presence of competing microbial strains, highlighting their ecological role in mediating inter-species interactions. nih.gov

Furthermore, many marine actinomycetes engage in symbiotic relationships with other marine organisms, such as sponges, corals, and ascidians. mdpi.comoup.com In these associations, the actinomycetes produce compounds that protect their host from pathogens, predators, and fouling. mdpi.comnih.gov This chemical defense is a crucial aspect of the host's survival and demonstrates the intricate ecological web in which these microorganisms participate. mdpi.com The discovery of this compound from a marine Streptomyces strain is a direct result of this evolutionary pressure to produce chemically diverse and biologically active molecules for survival and competition. nih.gov

Q & A

Q. How was Resistoflavin methyl ether initially isolated and characterized from marine Streptomycetes?

this compound was isolated using bioassay-guided fractionation of marine-derived Streptomyces extracts. Crude extracts were subjected to solvent partitioning (e.g., ethyl acetate) followed by chromatographic techniques like column chromatography and HPLC. Structural elucidation involved nuclear magnetic resonance (NMR) for determining cyclic and substituent groups, mass spectrometry (MS) for molecular weight confirmation, and infrared spectroscopy (IR) for functional group analysis. The methyl ether group (R=Me) was identified via NMR chemical shifts and fragmentation patterns in MS .

Q. What are the standard methods for determining the antimicrobial activity of this compound?

Antimicrobial activity is typically assessed using broth microdilution assays to determine minimum inhibitory concentrations (MICs). For example, against Bacillus subtilis, MIC values of 3.1 μM were reported, while activity against Escherichia coli and Staphylococcus aureus showed MICs of 10 μM . Standard protocols involve inoculating bacterial strains in Mueller-Hinton broth, serial dilutions of the compound, and incubation at 37°C for 18–24 hours.

Q. Which spectroscopic techniques are critical for elucidating the structure of this compound?

Key techniques include:

- 1D/2D NMR : Assigns proton and carbon environments, resolving cyclic structures and substituents.

- High-resolution MS (HRMS) : Confirms molecular formula via exact mass.

- IR Spectroscopy : Identifies functional groups like ethers or aromatic systems. Structural details, such as the methyl ether group, were confirmed through cross-validation of NMR coupling constants and MS fragmentation patterns .

Q. What are the key considerations in designing a bioassay-guided fractionation protocol for isolating this compound?

- Solvent selection : Use polar/non-polar solvent systems (e.g., ethyl acetate/water) for partitioning.

- Bioactivity tracking : Test each fraction against target pathogens (e.g., B. subtilis) to prioritize active fractions.

- Chromatographic resolution : Optimize column parameters (stationary phase, gradient elution) to separate structurally similar compounds .

Advanced Research Questions

Q. How can researchers design experiments to investigate the mechanism of action of this compound against Gram-positive bacteria?

Mechanistic studies may include:

- Target identification : Use radiolabeled compounds in binding assays or proteomic profiling to identify interacting proteins.

- Gene expression analysis : RNA sequencing to detect transcriptional changes in bacterial cells post-treatment.

- Membrane integrity assays : Fluorescent dyes (e.g., propidium iodide) to assess cell membrane disruption .

Q. What strategies are recommended for resolving contradictions in reported MIC values across studies?

- Standardize experimental conditions : Use CLSI guidelines for inoculum size, media, and incubation.

- Validate bacterial strains : Confirm strain identity via 16S rRNA sequencing.

- Control for compound stability : Test degradation under assay conditions using HPLC. Discrepancies may arise from strain variability or differences in solvent systems .

Q. How can in silico modeling be integrated with experimental data to predict the bioactivity of this compound derivatives?

- Molecular docking : Predict binding affinity to bacterial targets (e.g., DNA gyrase) using software like AutoDock.

- QSAR models : Correlate structural features (e.g., substituent electronegativity) with MIC values to guide synthetic modifications. Validate predictions with in vitro assays to refine computational models .

Q. What methodological approaches are used to assess the cytotoxic selectivity of this compound between bacterial and mammalian cells?

- Comparative cytotoxicity assays : Measure IC₅₀ values in mammalian cell lines (e.g., HeLa) vs. MICs in bacterial strains.

- Selectivity index (SI) : Calculate SI = IC₅₀ (mammalian)/MIC (bacterial). A higher SI indicates greater selectivity. this compound’s SI can be optimized by modifying substituents to enhance bacterial target specificity .

Q. How should researchers document synthetic procedures for this compound analogs to ensure reproducibility?

Follow guidelines for experimental reporting:

- Detailed synthetic steps : Include reaction temperatures, solvent volumes, and purification methods.

- Characterization data : Provide NMR, MS, and HPLC traces for new derivatives.

- Purity validation : Report HPLC purity thresholds (>95%) and method parameters (column, mobile phase) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.